molecular formula C12H16ClN5 B2416752 1-(4,6,8-Trimethylquinazolin-2-yl)guanidine CAS No. 351190-78-8

1-(4,6,8-Trimethylquinazolin-2-yl)guanidine

Cat. No.: B2416752
CAS No.: 351190-78-8
M. Wt: 265.75
InChI Key: KMCATZSTDZKZGX-UHFFFAOYSA-N
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Description

1-(4,6,8-Trimethylquinazolin-2-yl)guanidine is a chemical compound with the molecular formula C12H15N5. It is known for its unique structure, which includes a quinazoline ring substituted with three methyl groups and a guanidine moiety.

Preparation Methods

The synthesis of 1-(4,6,8-Trimethylquinazolin-2-yl)guanidine typically involves the reaction of 4,6,8-trimethylquinazoline with guanidine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more efficient catalytic processes to enhance yield and purity .

Chemical Reactions Analysis

1-(4,6,8-Trimethylquinazolin-2-yl)guanidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of quinazoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced quinazoline compounds.

    Substitution: The compound can undergo substitution reactions, particularly at the guanidine moiety, using reagents such as alkyl halides or acyl chlorides. .

Scientific Research Applications

1-(4,6,8-Trimethylquinazolin-2-yl)guanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4,6,8-Trimethylquinazolin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

1-(4,6,8-Trimethylquinazolin-2-yl)guanidine can be compared with other quinazoline derivatives, such as:

    1-(4,6,7-Trimethylquinazolin-2-yl)guanidine: Similar in structure but with a different methyl substitution pattern, leading to variations in chemical reactivity and biological activity.

    1-(4-Methylquinazolin-2-yl)guanidine: Lacks the additional methyl groups, resulting in different physical and chemical properties.

    2-(4,6,8-Trimethylquinazolin-2-yl)guanidine:

Properties

IUPAC Name

2-(4,6,8-trimethylquinazolin-2-yl)guanidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5/c1-6-4-7(2)10-9(5-6)8(3)15-12(16-10)17-11(13)14/h4-5H,1-3H3,(H4,13,14,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMCATZSTDZKZGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)N=C(N)N)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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